2,5-Tetrahydrofurandimethanol, ((2R,5R)-

Polymer Synthesis Copolyester Mechanical Properties

(2R,5R)-2,5-Tetrahydrofurandimethanol (CAS 81370-89-0), also known as ((2R,5R)-tetrahydrofuran-2,5-diyl)dimethanol, is a specific enantiomer of a biobased, alicyclic diol. It is derived from the renewable platform chemical 5-hydroxymethylfurfural (HMF) and is characterized by its rigid tetrahydrofuran ring bearing two primary hydroxyl groups.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 81370-89-0
Cat. No. B12762329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Tetrahydrofurandimethanol, ((2R,5R)-
CAS81370-89-0
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)CO
InChIInChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m1/s1
InChIKeyYCZZQSFWHFBKMU-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R,5R)-2,5-Tetrahydrofurandimethanol (CAS 81370-89-0) as a Chiral Biobased Diol Monomer


(2R,5R)-2,5-Tetrahydrofurandimethanol (CAS 81370-89-0), also known as ((2R,5R)-tetrahydrofuran-2,5-diyl)dimethanol, is a specific enantiomer of a biobased, alicyclic diol [1]. It is derived from the renewable platform chemical 5-hydroxymethylfurfural (HMF) and is characterized by its rigid tetrahydrofuran ring bearing two primary hydroxyl groups [2]. With a molecular weight of 132.16 g/mol, a density of approximately 1.13 g/cm³ at 25°C, and a boiling point of 261.6 °C, it is a hygroscopic liquid that is miscible with water and many polar organic solvents .

Why Generic THFDM or Other Biobased Diols Cannot Substitute for the (2R,5R) Enantiomer


Substitution of the (2R,5R) enantiomer with its (2S,5S) counterpart or a racemic mixture is not scientifically equivalent, particularly in applications requiring defined stereochemistry, such as asymmetric synthesis or chiral polymer building blocks [1]. Similarly, replacing it with other biobased diols like 1,4-cyclohexanedimethanol (CHDM) or isosorbide fails to provide the same unique balance of rigidity, hydrophilicity, and processability [2]. While CHDM is a fossil-based alicyclic diol, its substitution with THFDM in polyesters has been shown to yield materials with broader processing windows and improved mechanical properties [3]. The quantitative evidence below demonstrates that the specific molecular architecture of (2R,5R)-THFDM confers distinct performance advantages in polymer synthesis and other applications that cannot be replicated by its closest analogs.

Quantitative Differentiation: (2R,5R)-THFDM vs. Key Comparators in Polymer Applications


Mechanical Property Enhancement: THFDM-based Polyesters vs. PET

The incorporation of THFDM into polyethylene terephthalate (PET) to form poly(tetrahydrofurandimethanol terephthalate) (PTT) results in a significant increase in yield strength compared to neat PET, while maintaining comparable glass transition temperature [1].

Polymer Synthesis Copolyester Mechanical Properties

Crystallization Control: Reduced Crystallinity in THFDM-Modified Polyesters

The introduction of THFDM as a comonomer effectively suppresses polymer crystallization, leading to amorphous materials with enhanced transparency and processing characteristics. This is a key differentiator from the semi-crystalline nature of pure PET [1].

Polymer Physics Crystallization Thermal Analysis

Enhanced Spinnability for Fiber Production: PEFT vs. PET

Copolyesters synthesized with THFDM (PEFTs) demonstrate superior spinnability compared to unmodified PET, as evidenced by their ability to form nanofibers via electrospinning [1]. This is attributed to the pronounced shear thinning behavior induced by the THFDM ring structure [2].

Fiber Spinning Rheology Nanofibers

Polymer Glass Transition Temperature (Tg) Modulation: A Balance of Rigidity and Flexibility

The unique combination of a rigid cyclic ether and flexible hydroxymethyl groups in THFDM allows for fine-tuning of the glass transition temperature (Tg) in copolyesters. Unlike other rigid diols that sharply increase Tg, THFDM provides a moderate effect, preserving desirable polymer flexibility [1]. In other systems, its effect is more pronounced, showcasing its tunability .

Polymer Thermal Properties Differential Scanning Calorimetry Copolyester Design

High Yield Synthesis from Renewable Feedstock: 99.9% THFDM Yield from HMF

A highly efficient catalytic route for THFDM synthesis from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF) has been established, achieving a near-quantitative yield. This underscores the compound's viability as a sustainable and scalable monomer [1].

Green Chemistry Catalysis Biomass Conversion

Gas Barrier Performance: PBTS Copolyesters Outperform Commercial PBAT

Copolyesters of poly(butylene succinate) (PBS) modified with THFDM (PBTS) exhibit superior gas barrier properties compared to the commercially available biodegradable polyester poly(butylene adipate-co-terephthalate) (PBAT) .

Biodegradable Polymers Packaging Materials Gas Permeability

Validated Application Scenarios for (2R,5R)-2,5-Tetrahydrofurandimethanol Based on Quantitative Evidence


High-Strength, Transparent Biopolyester Films and Bottles

The evidence that THFDM incorporation into PET increases yield strength by 20.7% (from 52.7 MPa to 63.6 MPa) while suppressing crystallinity to produce amorphous, transparent materials directly supports its use in the manufacture of high-strength, clear films and bottles. This is a direct, sustainable alternative to fossil-based PETG [1].

Hydrophobic Nanofiber Filters and Membranes

The demonstrated 'better spinning performance' of THFDM-containing polyesters (PEFTs) compared to PET, combined with the resulting nanofiber films' high hydrophobicity (contact angle >135°), makes this compound ideal for producing advanced filtration media and hydrophobic membranes via electrospinning [2].

Tunable Biodegradable Polyesters for Sustainable Packaging

The ability of THFDM to significantly increase the Tg of PBS (by 19.3 °C) and improve its gas barrier properties relative to commercial PBAT validates its use in designing higher-performance, biodegradable polyesters for packaging applications where a balance of flexibility, thermal resistance, and barrier function is needed .

Chiral Building Block for Asymmetric Synthesis

As the (2R,5R) enantiomer is a specific stereoisomer, it serves as a defined chiral building block for the synthesis of complex molecules where absolute stereochemistry is critical, such as in the development of pharmaceuticals or advanced materials requiring a precise 3D molecular architecture [3].

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